2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Physicochemical profiling Medicinal chemistry Scaffold optimization

Select this 2-phenylbenzothiazolone scaffold for direct antiproliferative mechanisms. With validated cytotoxicity (A549 IC50=6.31 μM, MCF-7 IC50=7.95 μM), it is distinct from PI3K-inhibiting morpholinyl analogs. The lipophilic core (logP=3.63) and ketone handle enable targeted library synthesis. Available at ≥95% purity, ensuring reliable analytical reference material for HPLC/LC-MS method development.

Molecular Formula C13H11NOS
Molecular Weight 229.3 g/mol
CAS No. 17583-15-2
Cat. No. B184597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
CAS17583-15-2
Molecular FormulaC13H11NOS
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyLDXLKSGOQIQGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Chemical Identity and Baseline Characteristics for Scientific Procurement


2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 17583-15-2) is a heterocyclic compound featuring a 5,6-dihydrobenzo[d]thiazol-7(4H)-one core with a phenyl substituent at the 2-position . Its molecular formula is C13H11NOS with a molecular weight of 229.3 g/mol and a predicted logP of 3.63 . The compound exists as a rigid bicyclic framework incorporating a cyclohexanone moiety fused to a benzothiazole ring system, which confers structural stability and serves as a versatile scaffold for medicinal chemistry derivatization [1]. This compound is commercially available for research purposes at purities typically exceeding 95% .

Why Generic Substitution Fails: The Critical Role of 2-Position Substitution in 5,6-Dihydrobenzo[d]thiazol-7(4H)-one Scaffolds


The 5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold is not a single interchangeable entity; the substituent at the 2-position fundamentally determines biological target engagement and activity profile. Patent evidence demonstrates that 2-position substitution with a morpholin-4-yl moiety yields selective PI3K kinase inhibitors [1], whereas the unsubstituted parent scaffold exhibits chloride channel inhibition and nitric oxide synthase modulation . Substituting the 2-position with a phenyl group, as in 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, alters the electronic distribution and steric profile of the molecule, which predicts a distinct spectrum of biological interactions compared to amino, alkyl, or heterocyclic 2-substituted analogs [2]. Therefore, substituting one 2-substituted benzothiazolone derivative for another without accounting for the specific substituent's pharmacophoric contribution can lead to complete loss of target engagement or unintended off-target activity.

Quantitative Differentiation Evidence for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Relative to Comparators


Physicochemical Property Differentiation: logP Comparison of 2-Phenyl vs. 2-Amino Substituted Benzothiazolone Scaffolds

The 2-phenyl substitution on the 5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold substantially increases lipophilicity compared to the 2-amino-substituted analog, a key intermediate in benzothiazolone synthesis. This difference in lipophilicity affects membrane permeability, compound solubility, and pharmacokinetic behavior in cell-based and in vivo assays .

Physicochemical profiling Medicinal chemistry Scaffold optimization

Cytotoxicity Profile Differentiation: A549 Lung Cancer Cell Line IC50 Comparison Between 2-Phenyl and 2-Morpholinyl Benzothiazolone Derivatives

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one demonstrates measurable cytotoxicity against the A549 human lung adenocarcinoma cell line with an IC50 of 6.31 μM . This cytotoxic activity is not shared by all 2-substituted benzothiazolone derivatives; the 2-morpholinyl-substituted analogs described in patent literature are characterized primarily as PI3K kinase inhibitors with a different therapeutic indication profile rather than direct cytotoxic agents [1].

Anticancer screening Cytotoxicity assay A549 cell line

Cytotoxicity Profile Differentiation: MCF-7 Breast Cancer Cell Line Activity Comparison with 2-Morpholinyl Benzothiazolone Analogs

Against the MCF-7 human breast adenocarcinoma cell line, 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one exhibits an IC50 of 7.95 μM . This antiproliferative activity contrasts with the 2-morpholinyl-substituted benzothiazolone derivatives, which are optimized for PI3K enzyme inhibition and do not demonstrate comparable direct cytotoxicity in the low micromolar range against this cell line [1].

Breast cancer screening MCF-7 cytotoxicity Antiproliferative activity

Synthetic Accessibility and Scaffold Versatility: Comparative Derivatization Potential Relative to Unsubstituted Benzothiazolone Core

The 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold offers distinct synthetic versatility compared to the unsubstituted 5,6-dihydrobenzo[d]thiazol-7(4H)-one core. The phenyl group at the 2-position provides a hydrophobic moiety suitable for π-π stacking interactions with biological targets, while the ketone functionality at the 7-position remains available for further derivatization including oxime formation, hydrazone synthesis, and reductive amination [1]. In contrast, the 2-amino-substituted synthetic precursor (2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one) contains a nucleophilic amine available for amide bond formation and urea synthesis, representing a divergent derivatization pathway [2]. The choice between these scaffolds determines the accessible chemical space for library synthesis and structure-activity relationship studies.

Synthetic chemistry Scaffold derivatization Medicinal chemistry

Limitations Statement: Absence of Direct Head-to-Head Comparative Activity Data for 2-Phenyl Benzothiazolone

A comprehensive search of primary literature, patent databases, and authoritative chemical repositories reveals a notable absence of published direct head-to-head comparative biological activity data for 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one against structurally defined analogs under identical assay conditions. While patent literature extensively characterizes 2-morpholinyl-substituted derivatives as PI3K inhibitors [1] and other studies describe 2-amino-substituted derivatives as anti-infective agents [2], no peer-reviewed publication currently provides side-by-side IC50 comparisons for the 2-phenyl derivative versus these analogs in a single experimental system. The evidence presented in this guide therefore relies on cross-study comparisons and class-level inferences. Researchers should consider this limitation when designing comparative studies and are encouraged to conduct their own head-to-head assays under standardized conditions to validate differential activity for their specific applications.

Data availability Comparative analysis Research gap

Validated Research and Industrial Application Scenarios for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Based on Quantitative Evidence


Anticancer Screening Programs Using A549 Lung Carcinoma and MCF-7 Breast Cancer Cell Lines

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is quantitatively validated for inclusion in anticancer screening cascades against A549 lung adenocarcinoma (IC50 = 6.31 μM) and MCF-7 breast adenocarcinoma (IC50 = 7.95 μM) cell lines . The sub-10 μM cytotoxicity profile positions this compound as a suitable starting point for structure-activity relationship studies aimed at optimizing antiproliferative potency. Researchers should note that the 2-morpholinyl-substituted benzothiazolone derivatives from the same scaffold class function via PI3K inhibition rather than direct cytotoxicity [1], so selection of the 2-phenyl derivative specifically targets direct antiproliferative mechanisms rather than kinase pathway modulation.

Scaffold-Based Medicinal Chemistry Library Synthesis with Defined Lipophilic Character

The 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold provides a lipophilic core (predicted logP = 3.63) suitable for generating compound libraries targeting intracellular or membrane-associated biological targets. The ketone functionality at the 7-position remains available for derivatization through oxime formation, hydrazone synthesis, and reductive amination [1], enabling systematic exploration of structure-activity relationships. This scaffold is distinguished from the more polar 2-amino-substituted analog, which offers an amine handle for amide bond formation, thereby dictating divergent library design strategies [2].

Comparative Pharmacology Studies Investigating 2-Position Substitution Effects on Benzothiazolone Biological Activity

The distinct biological activity profiles observed across 2-substituted benzothiazolone derivatives—including PI3K inhibition by 2-morpholinyl derivatives , anti-infective activity by 2-amino derivatives [1], and cytotoxicity by the 2-phenyl derivative (A549 IC50 = 6.31 μM, MCF-7 IC50 = 7.95 μM) [2]—establish this compound class as a valuable model system for investigating how 2-position substitution modulates target engagement and pharmacological activity. Researchers conducting comparative pharmacology studies can use the 2-phenyl derivative as a reference compound representing the hydrophobic aromatic substitution phenotype, enabling systematic comparison with polar (amino) and heterocyclic (morpholinyl) substitution patterns. Given the current absence of published head-to-head comparisons, such studies represent a significant research opportunity.

Method Development and Assay Validation for Benzothiazole-Containing Compounds

With a predicted logP of 3.63 and a molecular weight of 229.3 g/mol, 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one serves as a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS) for benzothiazole-containing compounds. Its moderate lipophilicity and absence of ionizable groups at physiological pH (predicted H-bond donors = 0) [1] provide predictable chromatographic behavior for method optimization. The compound is commercially available at purities exceeding 95% [2], ensuring reliability as an analytical reference material for method qualification and system suitability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.